2-(Thiophen-3-yl)isonicotinaldehyde

Vue d'ensemble

Description

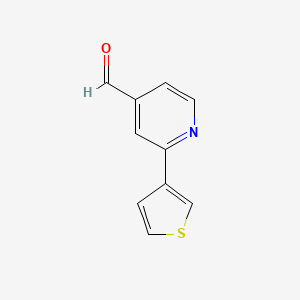

2-(Thiophen-3-yl)isonicotinaldehyde is an organic compound that features a thiophene ring and an isonicotinaldehyde moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, while isonicotinaldehyde is a derivative of pyridine with an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Thiophen-3-yl)isonicotinaldehyde can be synthesized through a coupling reaction between 3-thiopheneboronic acid and 2-bromo-4-pyridinecarboxaldehyde. The reaction typically involves a palladium-catalyzed Suzuki coupling, which is carried out under inert conditions using a base such as potassium carbonate in a solvent like dimethylformamide or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 2-(Thiophen-3-yl)isonicotinic acid.

Reduction: 2-(Thiophen-3-yl)isonicotinyl alcohol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Thiophen-3-yl)isonicotinaldehyde has the molecular formula and is characterized by the presence of a thiophene ring attached to an isonicotinaldehyde moiety. The compound exhibits unique properties that make it suitable for various applications, particularly in biological systems and organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. In particular, derivatives of isonicotinaldehyde have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain thiophene-containing compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains like MRSA, indicating their potential as antibacterial agents .

Antiviral Activity

The thiophen-3-yl unit in related compounds has been associated with antiviral activity. For instance, studies have shown that derivatives containing this unit can retain antiviral properties at low micromolar concentrations, suggesting potential applications in the development of antiviral drugs .

Organic Electronics

This compound can be utilized in the synthesis of organic semiconductors. The incorporation of thiophene rings enhances the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to participate in π-π stacking interactions contributes to improved charge transport properties in these devices.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, such as nucleophilic additions and cycloadditions, leading to the formation of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Case Study: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of bacteria. The results indicated that certain modifications to the thiophene ring significantly enhanced antibacterial potency. For example, a derivative with an additional methyl group on the thiophene ring showed an MIC of 0.5 μg/mL against S. aureus ATCC 25923, demonstrating how structural variations can influence biological activity .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | 1 | Moderate |

| Methyl derivative | Structure | 0.5 | High |

Case Study: Organic Electronics

In a study focusing on organic electronics, researchers incorporated this compound into polymer blends for OLED applications. The resulting devices exhibited improved efficiency compared to those using traditional materials. The study concluded that the thiophene unit's contribution to charge mobility was significant, paving the way for further exploration in organic semiconductor research .

Mécanisme D'action

The mechanism of action of 2-(Thiophen-3-yl)isonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can lead to changes in the conformation and activity of the target proteins, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

2-(Thiophen-2-yl)isonicotinaldehyde: Similar structure but with the thiophene ring attached at the 2-position.

2-(Furan-3-yl)isonicotinaldehyde: Contains a furan ring instead of a thiophene ring.

2-(Pyridin-3-yl)isonicotinaldehyde: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 2-(Thiophen-3-yl)isonicotinaldehyde is unique due to the presence of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen heterocycles, making this compound particularly interesting for various applications .

Activité Biologique

2-(Thiophen-3-yl)isonicotinaldehyde (CAS No. 1403932-10-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

This compound features a thiophene ring and an isonicotinic aldehyde moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Candida albicans | 20 |

These results suggest that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend in similar compounds due to the differences in cell wall structure .

Anticancer Activity

The anticancer potential of this compound was assessed through various assays targeting different cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

- Interaction with DNA : It may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In murine models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : When used in conjunction with standard chemotherapeutics, the compound enhanced the efficacy of treatments against resistant cancer cell lines .

Propriétés

IUPAC Name |

2-thiophen-3-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPIJDPXJHNREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.